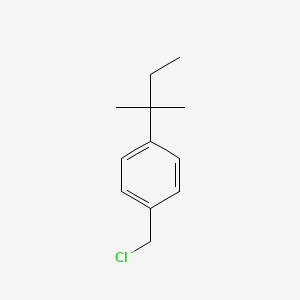

alpha-Chloro-4-(tert-pentyl)toluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSVKIJGGVPFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182426 | |

| Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28162-11-0 | |

| Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028162110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Chloro-4-(tert-pentyl)-toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

alpha-Chloro-4-(tert-pentyl)toluene CAS number

An In-Depth Technical Guide to alpha-Chloro-4-(tert-pentyl)toluene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the utility of a molecule is often dictated by its reactivity, purity, and the accessibility of its synthetic routes. This compound, a substituted benzylic chloride, represents a key intermediate with significant potential in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and critical role in drug discovery. As a senior application scientist, my objective is to not only present established protocols but also to provide the underlying scientific rationale, enabling researchers to adapt and optimize these methods for their specific applications. Every piece of information herein is grounded in established scientific principles and supported by verifiable references to ensure the highest degree of accuracy and trustworthiness.

Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon. The presence of the chloromethyl group at the benzylic position makes it a reactive electrophile, while the bulky tert-pentyl group on the aromatic ring influences its solubility and steric interactions in chemical reactions.

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| Systematic Name | 1-(chloromethyl)-4-(tert-pentyl)benzene | [1] |

| CAS Number | 28162-11-0 | [1][2] |

| Molecular Formula | C₁₂H₁₇Cl | [1] |

| Molecular Weight | 196.72 g/mol | [1] |

| Appearance | Not specified, likely a colorless to light yellow liquid | N/A |

| Boiling Point | 259.1 ± 9.0 °C (Predicted) | N/A |

| Density | 0.982 ± 0.06 g/cm³ (Predicted) | N/A |

| SMILES | CCC(C)(C)c1ccc(CCl)cc1 | [1] |

| InChI | InChI=1S/C12H17Cl/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3 | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the chlorination of 4-(tert-pentyl)toluene. The key challenge in this synthesis is the selective chlorination of the benzylic methyl group without significant side reactions on the aromatic ring.

Synthetic Pathway: Free Radical Chlorination

The most direct and industrially scalable method for the synthesis of this compound is the free-radical chlorination of 4-(tert-pentyl)toluene. This reaction is typically initiated by UV light or a radical initiator.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the chlorination of similar alkyl-substituted aromatic compounds.

Materials:

-

4-(tert-pentyl)toluene

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or Benzene (use with extreme caution due to toxicity)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-(tert-pentyl)toluene (1 equivalent) in carbon tetrachloride.

-

Initiation: Add a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution. Alternatively, position a UV lamp to irradiate the flask.

-

Chlorination: Slowly add a solution of NCS (1.1 equivalents) or SO₂Cl₂ (1.1 equivalents) in carbon tetrachloride to the reaction mixture via the dropping funnel. The addition should be done at a rate that maintains a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., succinimide if NCS is used).

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (2 x 50 mL). This step is crucial to neutralize any acidic byproducts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its use in further synthetic steps, particularly in pharmaceutical applications where impurity profiles are strictly regulated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of the final product and identifying any byproducts, such as unreacted starting material, over-chlorinated species, or isomers.

A general GC-MS protocol would involve:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the components.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with a typical split ratio of 50:1.

-

Temperature Program:

-

Initial oven temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of 40-400 amu.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for both purity assessment and quantification. A reversed-phase method is generally suitable for this type of compound.

A general HPLC protocol would involve:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with 60% acetonitrile / 40% water.

-

Increase to 95% acetonitrile over 15 minutes.

-

-

Flow Rate: 1.0 mL/minute.

-

Detection: UV detection at 220 nm and 254 nm.

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation of the final product.[1]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH₂Cl protons (typically a singlet around 4.5 ppm), and the protons of the tert-pentyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Safety and Handling

This compound, as a benzylic chloride, should be handled with extreme care due to its potential as a lachrymator and alkylating agent.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an organic vapor cartridge should be used.

Handling Procedures:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic chloride is a good leaving group, and the adjacent aromatic ring stabilizes the transition state of both SN1 and SN2 reactions.

Diagram of Reactivity Pathways:

Caption: Reactivity of this compound with various nucleophiles.

Application in Drug Development: Synthesis of Amorolfine

A significant application of this compound is as a key intermediate in the synthesis of the antifungal drug Amorolfine . Amorolfine is a morpholine derivative used topically to treat fungal infections of the nails.

The synthesis of Amorolfine involves the alkylation of a morpholine derivative with a substituted benzyl halide. While various synthetic routes exist, one key approach involves the use of a tert-pentyl substituted phenylpropyl moiety, which can be derived from this compound or its precursors. For instance, in some patented syntheses of Amorolfine, a Friedel-Crafts reaction is employed using a tert-pentyl source (like 2-chloro-2-methylbutane) to alkylate a phenyl-containing intermediate, which is structurally analogous to the starting material for this compound.[3] Other synthetic routes for Amorolfine explicitly start with precursors like 4-iodo-tert-amylbenzene, which is then elaborated to the final drug.[4] The tert-pentylbenzyl moiety is a crucial pharmacophore in the final drug structure.

The use of this compound as a building block highlights the importance of halogenated intermediates in medicinal chemistry. The chloro group provides a reactive handle for the facile introduction of the bulky, lipophilic tert-pentylbenzyl group onto a core scaffold, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its preparation via free-radical chlorination is a scalable process, and its purity can be rigorously controlled using standard analytical techniques. The compound's primary utility stems from the reactivity of the benzylic chloride, which allows for the straightforward introduction of the 4-(tert-pentyl)benzyl moiety into a wide range of molecules. Its role as a precursor in the synthesis of pharmaceuticals like Amorolfine underscores its importance in drug discovery and development. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. This guide serves as a foundational resource for the safe and effective use of this compound in a research and development setting.

References

- Google Patents. Asymmetric synthetic method of optical pure amorolfine hydrochloride. CN103288768B.

- Google Patents. Method for preparing amorolfine hydrochloride. CN102887872A.

- Google Patents. Process of producing amorolfine. WO2008074887A1.

- Semantic Scholar. Synthesis of Antifungal Drug Amorolfine Hydrochloride.

- Google Patents. Glutamate transporter activators and methods using same. US20220402938A1.

- Google Patents. Process for the preparation and purification of amorolfine hydrochloride. US8664381B2.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 28162-11-0 [chemicalbook.com]

- 3. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents [patents.google.com]

- 4. CN102887872A - Method for preparing amorolfine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Chloromethyl)-4-(tert-pentyl)benzene: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-4-(tert-pentyl)benzene, also known as 4-tert-pentylbenzyl chloride, is a substituted aromatic hydrocarbon of significant interest in organic synthesis. Its structure, featuring a reactive benzylic chloride and a sterically bulky tert-pentyl group, makes it a valuable intermediate for the introduction of the 4-tert-pentylbenzyl moiety into a variety of molecular frameworks. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

While specific experimental data for 1-(chloromethyl)-4-(tert-pentyl)benzene is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related analogs, such as 4-tert-butylbenzyl chloride. The tert-pentyl group is expected to impart slightly greater lipophilicity and steric bulk compared to the tert-butyl group, but the core chemical reactivity will remain largely the same.

| Property | Value (Estimated for 1-(chloromethyl)-4-(tert-pentyl)benzene) | Reference for Analog (4-tert-butylbenzyl chloride) |

| Molecular Formula | C₁₂H₁₇Cl | [1] |

| Molecular Weight | 196.72 g/mol | [1] |

| CAS Number | 28162-11-0 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | > 105 °C at 7 mmHg (extrapolated) | [4][5][6] |

| Density | ~0.94 g/mL at 25 °C (extrapolated) | [4][5] |

| Refractive Index | ~1.520 at 20 °C (extrapolated) | [4][5][6] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ether); Insoluble in water. | [5] |

Synthesis of 1-(Chloromethyl)-4-(tert-pentyl)benzene

The synthesis of 1-(chloromethyl)-4-(tert-pentyl)benzene can be approached through two primary routes: chloromethylation of tert-pentylbenzene or side-chain chlorination of 4-tert-pentyltoluene.

Chloromethylation of tert-Pentylbenzene (Blanc-Quelet Reaction)

This is a classic method for introducing a chloromethyl group onto an aromatic ring.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism where formaldehyde and hydrogen chloride generate a reactive electrophile, which is then attacked by the electron-rich tert-pentylbenzene ring.[6][8]

Caption: Synthesis of 1-(chloromethyl)-4-(tert-pentyl)benzene via Blanc-Quelet reaction.

Experimental Protocol (General Procedure):

A detailed experimental protocol for the synthesis of the tert-butyl analog, 4-tert-butylbenzyl chloride, is described in the patent literature and can be adapted.[9]

-

To a stirred mixture of tert-pentylbenzene, paraformaldehyde, and a suitable solvent (e.g., a haloalkane), a Lewis acid catalyst such as zinc chloride is added.

-

Hydrogen chloride gas is then bubbled through the reaction mixture at a controlled temperature, typically between 60-80 °C.

-

The reaction is monitored by a suitable technique (e.g., GC or TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and quenched with water.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation.

Free-Radical Side-Chain Chlorination of 4-tert-pentyltoluene

An alternative approach involves the free-radical chlorination of 4-tert-pentyltoluene. This method selectively chlorinates the benzylic position due to the resonance stabilization of the resulting benzylic radical.[4]

Caption: Synthesis via free-radical side-chain chlorination.

Experimental Protocol (General Procedure):

A general procedure for the side-chain chlorination of substituted toluenes can be adapted for this synthesis.[10][11]

-

4-tert-Pentyltoluene is dissolved in a suitable inert solvent (e.g., carbon tetrachloride).

-

The solution is heated to reflux, and a radical initiator (e.g., AIBN or benzoyl peroxide) is added, or the reaction is irradiated with UV light.

-

Chlorine gas is bubbled through the refluxing solution at a controlled rate.

-

The reaction progress is monitored by GC to maximize the formation of the monochlorinated product and minimize dichlorination.

-

After completion, the reaction mixture is cooled, and excess chlorine and HCl are removed by purging with an inert gas.

-

The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the chloromethyl group, and the tert-pentyl group. The chemical shifts (δ) are predicted in ppm relative to TMS in CDCl₃.[1][12]

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Chloromethyl Protons (-CH₂Cl): A singlet at approximately δ 4.5 ppm.

-

tert-Pentyl Protons:

-

A singlet for the two methyl groups attached to the quaternary carbon.

-

A quartet for the methylene protons.

-

A triplet for the terminal methyl group of the ethyl moiety.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon environment in the molecule.[13][14][15]

-

Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm), with the ipso-carbons (attached to the chloromethyl and tert-pentyl groups) appearing at the downfield end.

-

Chloromethyl Carbon (-CH₂Cl): A signal around δ 46 ppm.

-

tert-Pentyl Carbons: Signals corresponding to the quaternary carbon, methylene carbon, and two distinct methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the C-Cl bond.[16][17][18]

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1500 cm⁻¹

-

C-H bending (out-of-plane for 1,4-disubstitution): ~800-840 cm⁻¹

-

C-Cl stretching: ~650-750 cm⁻¹

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the presence of the ³⁷Cl isotope. Fragmentation will likely involve the loss of the chlorine atom to form a stable benzylic carbocation.[5][19]

Reactivity and Applications

The primary utility of 1-(chloromethyl)-4-(tert-pentyl)benzene in organic synthesis stems from the reactivity of the benzylic chloride. This functional group readily participates in nucleophilic substitution reactions and can be used to form Grignard reagents.

Nucleophilic Substitution Reactions

As a benzylic halide, 1-(chloromethyl)-4-(tert-pentyl)benzene is susceptible to both Sₙ1 and Sₙ2 reactions.[20][21] The choice of reaction conditions (solvent polarity, nucleophile strength) can influence the dominant pathway.

Caption: Nucleophilic substitution pathways for 1-(chloromethyl)-4-(tert-pentyl)benzene.

This reactivity allows for the facile introduction of the 4-tert-pentylbenzyl group into molecules containing various nucleophilic functional groups, such as alcohols, amines, thiols, and carbanions. This is particularly useful in the synthesis of complex organic molecules, including potential drug candidates and functional materials.

Formation of Grignard Reagents

1-(Chloromethyl)-4-(tert-pentyl)benzene can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-tert-pentylbenzylmagnesium chloride.[22][23][24]

Experimental Protocol (General Procedure):

-

All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are placed in a flask with a small crystal of iodine to initiate the reaction.

-

A solution of 1-(chloromethyl)-4-(tert-pentyl)benzene in anhydrous diethyl ether or THF is added dropwise to the magnesium.

-

The reaction is typically initiated with gentle heating and then proceeds exothermically.

-

The resulting Grignard reagent can be used in situ for subsequent reactions with electrophiles such as aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds.

Safety and Handling

1-(Chloromethyl)-4-(tert-pentyl)benzene is expected to be a corrosive and lachrymatory substance, similar to other benzyl chlorides.[25] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

1-(Chloromethyl)-4-(tert-pentyl)benzene is a versatile synthetic intermediate with significant potential in various fields of chemical research. Its synthesis can be achieved through established methods such as chloromethylation or side-chain chlorination. The reactivity of its benzylic chloride moiety allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex molecules. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.

References

- NMR Chemical Shifts. (n.d.).

- 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem. (n.d.).

- Benzene, 1-chloro-4-(chloromethyl)- - the NIST WebBook. (n.d.).

- Quelet reaction - Wikipedia. (n.d.).

- US3213148A - Chloromethylation - Google Patents. (n.d.).

- Blanc chloromethylation - Wikipedia. (n.d.).

- 2 - Organic Syntheses Procedure. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. (n.d.).

- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).

- 6 - Organic Syntheses Procedure. (n.d.).

- Benzene, 1-(chloromethyl)-4-methyl- - the NIST WebBook. (n.d.).

- Benzene, 1-(chloromethyl)-4-methyl- - the NIST WebBook. (n.d.).

- Benzene, 1-(chloromethyl)-4-methyl- - the NIST WebBook. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).

- Mechanism for chloromethylation of benzene with formaldehyde and HCl. (2015, October 18).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts - IRIS. (n.d.).

- An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene | Request PDF - ResearchGate. (2025, August 7).

- CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents. (n.d.).

- JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents. (n.d.).

- Side-chain chlorination of toluene with new photosensitive catalyst - ResearchGate. (n.d.).

- Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- - the NIST WebBook. (n.d.).

- Side chain chlorination of substituted toluene - Chemistry Stack Exchange. (2017, February 28).

- Benzene, 1-chloro-4-methyl- - the NIST WebBook. (n.d.).

- Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. (n.d.).

- Benzene, 1-chloro-3-(4-methyl-4-pentenyl)- - Optional[Vapor Phase IR] - Spectrum. (n.d.).

- Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.).

- 1-(Chloromethyl)-4-(tert-pentyl)benzene - Oakwood Chemical. (n.d.).

- CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents. (n.d.).

- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30).

- Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchGate. (2025, August 6).

- 9.2: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2022, November 11).

- CLI.-The Chlorination of Toluene. (n.d.).

- Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature - ResearchGate. (2025, August 5).

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. 1-(Chloromethyl)-4-(tert-pentyl)benzene [oakwoodchemical.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. benchchem.com [benchchem.com]

- 5. Benzene, 1-chloro-4-(chloromethyl)- [webbook.nist.gov]

- 6. Quelet reaction - Wikipedia [en.wikipedia.org]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. 1,2-Dichloro-4-(chloromethyl)benzene(102-47-6) 13C NMR spectrum [chemicalbook.com]

- 14. ias.ac.in [ias.ac.in]

- 15. rsc.org [rsc.org]

- 16. Benzene, 1-(chloromethyl)-4-methyl- [webbook.nist.gov]

- 17. Benzene, 1-(chloromethyl)-4-methyl- [webbook.nist.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. asccollegekolhar.in [asccollegekolhar.in]

- 21. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]

- 25. US3213148A - Chloromethylation - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Chloromethyl)-4-(tert-pentyl)benzene

This guide provides a comprehensive technical overview of 1-(chloromethyl)-4-(tert-pentyl)benzene, a versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

1-(Chloromethyl)-4-(tert-pentyl)benzene, also known by synonyms such as α-chloro-p-(1,1-dimethyl-propyl)-toluene, 4-tert-pentylbenzyl chloride, and p-t-amylbenzyl chloride, is an aromatic organic compound with the CAS Number 28162-11-0.[1][2][3] Its molecular structure features a toluene core modified with a reactive chloromethyl (benzylic chloride) group and a bulky tert-pentyl (tert-amyl) group in the para position.

The strategic importance of this molecule lies in its function as a highly reactive building block in organic synthesis. The benzylic chloride provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the 4-tert-pentylbenzyl moiety into a wide range of molecular scaffolds.[4][5] This structural motif is of significant interest in the development of new pharmaceutical and agrochemical agents, where the tert-pentyl group can enhance properties such as lipophilicity, metabolic stability, and target binding affinity. While direct applications are specific to individual development programs, its role is analogous to similar intermediates like 4-tert-butylbenzyl chloride, which is widely used in the synthesis of antiallergic drugs and pesticides.[4][6]

Physicochemical and Spectroscopic Properties

The molecular properties of 1-(chloromethyl)-4-(tert-pentyl)benzene are summarized below. These properties are crucial for designing synthetic routes, purification procedures, and analytical methods.

| Property | Value | Source |

| IUPAC Name | 1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene | [1] |

| Synonyms | α-Chloro-4-(tert-pentyl)toluene, 4-tert-pentylbenzyl chloride | [1][2] |

| CAS Number | 28162-11-0 | [1][3] |

| Molecular Formula | C₁₂H₁₇Cl | [1] |

| Molecular Weight | 196.71 g/mol | [1] |

| Appearance | Expected to be a liquid at room temperature | Inferred |

| Purity (Typical) | 90% | [7] |

Spectroscopic Profile (Predicted)

While specific experimental spectra are proprietary, the expected NMR and IR data based on the molecular structure are as follows:

-

¹H NMR: Protons on the aromatic ring would appear as two doublets in the 7.2-7.4 ppm region. The benzylic methylene protons (-CH₂Cl) would present as a sharp singlet around 4.5-4.6 ppm. The signals for the tert-pentyl group would include a quartet for the methylene protons (~1.6-1.7 ppm), a singlet for the two methyl groups (~1.2-1.3 ppm), and a triplet for the terminal methyl group (~0.6-0.7 ppm).

-

¹³C NMR: Aromatic carbons would resonate in the 125-145 ppm range. The benzylic carbon (-CH₂Cl) would be expected around 45-47 ppm. The quaternary carbon of the tert-pentyl group would appear around 38 ppm, with other aliphatic carbons resonating further upfield.

-

IR Spectroscopy: Key vibrational bands would include C-H stretching for aromatic and aliphatic groups (2800-3100 cm⁻¹), C=C stretching for the aromatic ring (1450-1600 cm⁻¹), and a characteristic C-Cl stretching band for the benzylic chloride (650-800 cm⁻¹).

Synthesis Protocol: Electrophilic Chloromethylation

The most direct and industrially relevant method for synthesizing 1-(chloromethyl)-4-(tert-pentyl)benzene is the electrophilic chloromethylation of tert-pentylbenzene. This reaction, a variant of the Blanc chloromethylation, utilizes a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

Causality of Experimental Design

The objective is to introduce a chloromethyl group onto the aromatic ring. The tert-pentyl group is an ortho-, para-director due to its electron-donating inductive and hyperconjugative effects. Due to the significant steric hindrance from the bulky tert-pentyl group at the ortho positions, the reaction overwhelmingly favors substitution at the para position. Formaldehyde and HCl react in situ to form the highly electrophilic chloromethyl cation (⁺CH₂Cl), which is then attacked by the electron-rich aromatic ring.

Detailed Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure adapted from established methods for similar compounds and should be performed by qualified personnel with appropriate safety precautions.[6][8][9]

Materials:

-

tert-Pentylbenzene (Starting Material)

-

Paraformaldehyde (Formaldehyde source)

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂, Lewis Acid Catalyst) or Sulfuric Acid (H₂SO₄)[8]

-

Dichloromethane (Solvent)

-

Saturated Sodium Bicarbonate Solution (Aqueous)

-

Anhydrous Magnesium Sulfate (Drying Agent)

Protocol:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, charge tert-pentylbenzene (1.0 eq) and dichloromethane.

-

Catalyst and Reagent Addition: Add anhydrous zinc chloride (0.5 eq) to the solution. Separately, prepare a slurry of paraformaldehyde (1.5 eq) in concentrated hydrochloric acid (3.0 eq).

-

Reaction Initiation: Slowly add the paraformaldehyde/HCl slurry to the stirred solution of tert-pentylbenzene. An exotherm may be observed.

-

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 40-50°C) and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture over ice water to quench the reaction.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield pure 1-(chloromethyl)-4-(tert-pentyl)benzene.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(chloromethyl)-4-(tert-pentyl)benzene.

Reactivity and Synthetic Applications

The primary mode of reactivity for 1-(chloromethyl)-4-(tert-pentyl)benzene is the nucleophilic substitution of the chloride atom. The benzylic position makes the C-Cl bond highly labile and susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.[5][10]

Key Reactions:

-

Ether Synthesis: Reaction with alcohols or alkoxides (e.g., sodium ethoxide) yields the corresponding benzyl ethers.

-

Amine Synthesis: Reaction with primary or secondary amines produces substituted benzylamines, which are common structures in pharmacologically active molecules.[5]

-

Ester Synthesis: Reaction with carboxylate salts provides benzyl esters.

-

Cyanide Displacement: Reaction with sodium or potassium cyanide yields 4-tert-pentylbenzyl cyanide, a precursor to carboxylic acids, amides, and amines.

General Reactivity Diagram

Caption: Nucleophilic substitution reactions of 1-(chloromethyl)-4-(tert-pentyl)benzene.

Analytical Quality Control

Ensuring the purity and identity of the synthesized material is critical. A self-validating analytical workflow is essential for quality control.

Protocol:

-

Initial Purity Assessment (GC-MS):

-

An initial screen using Gas Chromatography-Mass Spectrometry (GC-MS) provides a rapid assessment of purity and confirms the molecular weight of the main component (196.7 g/mol ).

-

-

Structural Confirmation (NMR):

-

¹H and ¹³C NMR spectroscopy are used to confirm the precise molecular structure, including the substitution pattern on the aromatic ring and the integrity of the side chains.

-

-

Functional Group Verification (FTIR):

-

Fourier-Transform Infrared (FTIR) spectroscopy verifies the presence of key functional groups and the absence of starting materials (e.g., lack of a broad O-H stretch from any hydrolyzed by-product).

-

-

Final Purity Assay (GC-FID):

-

A quantitative purity assay is performed using Gas Chromatography with a Flame Ionization Detector (GC-FID) against a certified reference standard.

-

Analytical Workflow Diagram

Caption: Quality control workflow for 1-(chloromethyl)-4-(tert-pentyl)benzene.

Safety and Handling

1-(Chloromethyl)-4-(tert-pentyl)benzene is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[7]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing vapours), P280 (Wear protective gloves/clothing/eye protection/face protection).[3]

-

Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[3][7]

-

Storage: P405 (Store locked up) in a well-ventilated place.[3]

-

This compound should be stored in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5] All handling should occur within a chemical fume hood.

References

- Vertex AI Search. (2026). Unlock Synthesis: Your Guide to 4-tert-Butylbenzyl Chloride.

- Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.

- 1-Chloromethyl-4-Tert-Butylbenzene - Chlorinated Benzene Manufacturer in China. (n.d.).

- Smolecule. (n.d.). Buy 1-(Chloromethyl)-4-pentylbenzene | 28785-04-8.

- PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene.

- Google Patents. (n.d.). CN105294386A - Synthesis method of p-tert-butyl benzyl chloride.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-(chloromethyl)-4-methyl- (CAS 104-82-5).

- Oakwood Chemical. (n.d.). 1-(Chloromethyl)-4-(tert-pentyl)benzene.

- PubChem. (n.d.). Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-.

- ChemicalBook. (2025). alpha-Chloro-4-(tert-pentyl)toluene | 28162-11-0.

- NIH. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.

- PrepChem.com. (n.d.). Synthesis of 1,2-dimethoxy-4-chloromethyl-benzene.

- Merck Millipore. (n.d.). Petroleum benzine CAS 64742-49-0 | 101775.

- Guidechem. (n.d.). This compound 28162-11-0 wiki.

Sources

- 1. Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | C12H17Cl | CID 141400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 28162-11-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Chloromethyl-4-Tert-Butylbenzene | Properties, Uses, Safety, Supplier China – Expert Chemical Information [chlorobenzene.ltd]

- 6. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 7. 1-(Chloromethyl)-4-(tert-pentyl)benzene [oakwoodchemical.com]

- 8. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Buy 1-(Chloromethyl)-4-pentylbenzene | 28785-04-8 [smolecule.com]

An In-depth Technical Guide to the Physical Properties of 4-tert-Butylbenzyl Chloride

This guide provides a comprehensive technical overview of the physical properties of 4-tert-butylbenzyl chloride (CAS RN: 19692-45-6), a key organic intermediate. Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data with practical insights into its experimental determination and relevance in various applications.

Foreword: The Significance of 4-tert-Butylbenzyl Chloride in Synthetic Chemistry

4-tert-Butylbenzyl chloride, systematically named 1-(chloromethyl)-4-(tert-butyl)benzene, is a versatile bifunctional molecule.[1] Its structure, featuring a reactive benzylic chloride and a sterically bulky tert-butyl group, makes it a valuable building block in the synthesis of complex organic molecules.[1][2] This strategic combination of functional groups allows for targeted reactivity, particularly in nucleophilic substitution reactions, making it an indispensable intermediate in the production of pharmaceuticals, such as antiallergic drugs, and agrochemicals, including the acaricide pyridaben.[1][2][3][4] A thorough understanding of its physical properties is paramount for its effective use in laboratory synthesis and industrial-scale production, ensuring process optimization, safety, and the desired product quality.[5]

Molecular Structure and Identity

The structural integrity of a molecule is the foundation of its chemical behavior and physical characteristics. The molecular structure of 4-tert-butylbenzyl chloride is depicted below.

Caption: Molecular structure of 4-tert-butylbenzyl chloride.

Tabulated Physical Properties

The following table summarizes the key physical properties of 4-tert-butylbenzyl chloride, providing a quick reference for laboratory and industrial applications.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅Cl | [6] |

| Molecular Weight | 182.69 g/mol | [6] |

| Appearance | Clear colorless to slightly yellow liquid | [7] |

| Melting Point | -18 °C | [7] |

| Boiling Point | 101-105 °C at 7 mmHg | [6] |

| Density | 0.945 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.521 | [6] |

| Solubility | Slightly soluble in water; miscible with many organic solvents. | [7][8] |

| Flash Point | 202 °F (94.4 °C) | [7] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is crucial for confirming the identity and purity of a substance. The following sections detail the standard experimental protocols for measuring the key physical properties of liquid organic compounds like 4-tert-butylbenzyl chloride.

Boiling Point Determination (Reduced Pressure)

Given that 4-tert-butylbenzyl chloride has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is the preferred method to prevent decomposition.

Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume of 4-tert-butylbenzyl chloride and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Gradually reduce the pressure to the desired level (e.g., 7 mmHg).

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[9]

Causality: Reducing the pressure lowers the boiling point of a liquid. This is because the liquid boils when its vapor pressure equals the external pressure. By lowering the external pressure, the liquid requires less thermal energy to reach its boiling point, thus minimizing the risk of thermal degradation for sensitive organic compounds.

Density Measurement

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

Protocol (Pycnometer Method):

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume. Weigh the empty pycnometer on an analytical balance.

-

Sample Filling: Fill the pycnometer with 4-tert-butylbenzyl chloride, ensuring no air bubbles are trapped. The temperature of the sample should be controlled, typically at 25 °C.

-

Weighing: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.[10][11]

Causality: This method relies on the precise measurement of the mass of a known volume of the liquid. The accuracy of this method is contingent on the calibration of the pycnometer and the precision of the analytical balance.

Refractive Index Measurement

The refractive index is a characteristic property that is sensitive to the purity of a substance. It is commonly measured using an Abbe refractometer.

Protocol (Abbe Refractometer):

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.[12]

-

Sample Application: Place a few drops of 4-tert-butylbenzyl chloride onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C). Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.[12][13]

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. This property is dependent on the temperature and the wavelength of light used.[14] For consistency, measurements are standardized to the sodium D-line (589 nm) and a temperature of 20 °C.

Spectroscopic Characterization

Spectroscopic data provides a "fingerprint" of a molecule, confirming its structure and identifying functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-tert-butylbenzyl chloride provides distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: The protons on the benzene ring will appear as a set of doublets in the aromatic region (typically δ 7.2-7.4 ppm).

-

Benzylic Protons: The two protons of the -CH₂Cl group will give a singlet at approximately δ 4.5 ppm.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will produce a sharp singlet at around δ 1.3 ppm.[15]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the tert-butyl and methylene groups.

-

C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.[16][17][18]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will be observed at m/z = 182.

-

Isotope Peak (M+2): Due to the presence of the chlorine-37 isotope, a smaller peak will be seen at m/z = 184, with an intensity of about one-third of the M⁺ peak.

-

Major Fragmentation: A common fragmentation pathway is the loss of the chlorine atom to form a stable benzyl cation, resulting in a prominent peak at m/z = 147. Further fragmentation of the tert-butyl group is also expected.[19][20]

Applications in Research and Drug Development

The unique structural features of 4-tert-butylbenzyl chloride make it a valuable intermediate in several synthetic applications.

Caption: Synthetic workflow of 4-tert-butylbenzyl chloride.

Synthesis of Antiallergic Drugs

4-tert-butylbenzyl chloride serves as a key starting material in the synthesis of various antiallergic medications.[2][21] For instance, it is used in the preparation of buclizine, an antihistamine used to treat various allergic conditions.[22] The tert-butyl group in the final drug molecule often plays a crucial role in binding to the target receptor, enhancing the drug's efficacy.

Acaricide Production

In the field of agrochemicals, 4-tert-butylbenzyl chloride is a precursor for the synthesis of pyridaben, a widely used acaricide and insecticide.[3][23] The 4-tert-butylbenzyl moiety is incorporated into the final pyridaben structure, contributing to its pesticidal activity.

Safety and Handling

4-tert-butylbenzyl chloride is a corrosive and lachrymatory substance that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24][25]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and metals.[24]

-

Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to form 4-tert-butylbenzyl alcohol and hydrochloric acid. Store under an inert atmosphere.[24]

Conclusion

4-tert-butylbenzyl chloride is a fundamentally important organic intermediate with a well-defined set of physical properties that are critical to its application in synthetic chemistry. Its utility in the pharmaceutical and agrochemical industries underscores the importance of a thorough understanding of its characteristics and safe handling procedures. The experimental protocols and contextual information provided in this guide are intended to support researchers and scientists in the effective and safe utilization of this versatile compound.

References

- Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.

- The Role of 4-tert-Butylbenzyl Chloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Crucial Role of 4-tert-Butylbenzyl Chloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pyridaben (Ref: BAS 300l). (n.d.). University of Hertfordshire.

- Safety First: Handling 4-tert-Butylbenzyl Chloride in the Lab. (2025, November 8). NINGBO INNO PHARMCHEM CO.,LTD.

- Unlock Synthesis: Your Guide to 4-tert-Butylbenzyl Chloride. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD.

- TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. (2019, February 12). Loba Chemie.

- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.).

- 4-Tert-Butylbenzyl Chloride CAS 19692-45-6. (n.d.). MSPACE.PL.

- Abbé refractometer. (2025, March 17).

- Density Measurement and Density Standards. (n.d.). Reagecon.

- CN105601470A - Synthetic method of p-tert-butyl benzyl chloride. (n.d.). Google Patents.

- How an Abbe Refractometer Works: The Principle of Critical Angle. (n.d.). HINOTEK.

- Synthesis of anti-allergic drugs. (2020, February 4). SciSpace.

- Abbe Refractometer. (n.d.). Scribd.

- CN105601470A - Synthetic method of buclizine drug intermediate 4-tert-butyl-benzyl-chloride. (n.d.). Google Patents.

- Benzyl chloride. (2021, November 7). Sciencemadness Wiki.

- ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. (n.d.). Ayalytical.

- Synthesis and degradation of pyridaben. (n.d.). ResearchGate.

- BENZYL CHLORIDE CAS N°: 100-44-7. (n.d.).

- Specialized test procedure—Procedure for density determination. (2017, June 5).

- ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. (2024, November 1). MaTestLab.

- Density Measurement: All You Need to Know. (n.d.). METTLER TOLEDO.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube.

- 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts.

- Cas 19692-45-6,4-tert-Butylbenzyl chloride. (n.d.). lookchem.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. (2024, February 26). YouTube.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- Major mass spectral peaks 2,4,6-tri-t-butylbenzyl chloride and... (n.d.). ResearchGate.

- CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride. (n.d.). Google Patents.

- C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. (n.d.). doc brown.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridaben (Ref: BAS 300l) [sitem.herts.ac.uk]

- 4. mspace.pl [mspace.pl]

- 5. nbinno.com [nbinno.com]

- 6. 4-tert-Butylbenzyl chloride 99 19692-45-6 [sigmaaldrich.com]

- 7. Cas 19692-45-6,4-tert-Butylbenzyl chloride | lookchem [lookchem.com]

- 8. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. ised-isde.canada.ca [ised-isde.canada.ca]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. hinotek.com [hinotek.com]

- 14. refractometer.pl [refractometer.pl]

- 15. 4-tert-Butylbenzyl chloride(19692-45-6) 1H NMR [m.chemicalbook.com]

- 16. 4-tert-Butylbenzyl chloride(19692-45-6) IR Spectrum [chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. nbinno.com [nbinno.com]

- 22. CN105601470A - Synthetic method of buclizine drug intermediate 4-tert-butyl-benzyl-chloride - Google Patents [patents.google.com]

- 23. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 24. fishersci.com [fishersci.com]

- 25. lobachemie.com [lobachemie.com]

alpha-Chloro-4-(tert-pentyl)toluene molecular weight and formula

An In-Depth Technical Guide to alpha-Chloro-4-(tert-pentyl)toluene

Introduction

This compound, systematically named 1-(chloromethyl)-4-(tert-pentyl)benzene, is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. As a substituted benzyl chloride, its chemical behavior is dominated by the reactive benzylic chloride moiety, which is further influenced by the bulky tert-pentyl group situated at the para position of the benzene ring. This functional arrangement makes it a valuable intermediate for the synthesis of more complex molecules, finding potential utility in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups, while the tert-pentyl group imparts increased lipophilicity and steric bulk, which can be leveraged to tune the physicochemical properties of derivative compounds. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and handling protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical compound are critical for its application in synthetic protocols. The molecular formula of this compound is C12H17Cl.[2][3][4][5] Its molecular weight is approximately 196.72 g/mol .[5] The compound is identifiable by its CAS Number: 28162-11-0.[2][3][4][5][6][7]

Core Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are based on predictive models.[5]

| Property | Value | Source |

| Molecular Formula | C12H17Cl | PubChem[4], Guidechem[2] |

| Molecular Weight | 196.72 g/mol | Sigma-Aldrich, ChemicalBook[5] |

| Monoisotopic Mass | 196.1018782 Da | PubChem[4], Guidechem[2] |

| CAS Number | 28162-11-0 | Sigma-Aldrich, ChemicalBook[6] |

| Predicted Boiling Point | 259.1 ± 9.0 °C | ChemicalBook[5] |

| Predicted Density | 0.982 ± 0.06 g/cm³ | ChemicalBook[5] |

| XLogP3-AA | 4.5 | PubChem[4] |

| SMILES | CCC(C)(C)C1=CC=C(C=C1)CCl | Guidechem[2], PubChem[4] |

| InChI Key | GZSVKIJGGVPFGX-UHFFFAOYSA-N | Guidechem[2], PubChem[4] |

Molecular Structure

The structure of this compound features a toluene core with a chloro group on the methyl substituent (the alpha position) and a tert-pentyl (1,1-dimethylpropyl) group at the para position of the ring.

Caption: 2D structure of this compound.

Synthesis Methodologies

The synthesis of this compound is achieved via the selective chlorination of the benzylic methyl group of its precursor, 4-(tert-pentyl)toluene. Benzylic C-H bonds are susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical. Modern synthetic chemistry has moved towards methods that avoid harsh conditions or heavy metals. A promising approach is the use of visible-light-mediated photochemistry.[8]

Proposed Protocol: Visible Light-Mediated Benzylic Chlorination

This protocol is adapted from established methodologies for the chlorination of substituted toluenes and represents a valid, metal-free alternative to traditional methods.[8] The causality for this choice rests on its high selectivity for the benzylic position, mild reaction conditions, and avoidance of toxic metal catalysts. The reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the N-Cl bond in the chlorinating agent upon absorption of visible light.

Experimental Protocol:

-

Reactor Setup: To a 25 mL quartz reaction vessel equipped with a magnetic stir bar, add 4-(tert-pentyl)toluene (1.0 eq).

-

Reagent Addition: Add dichloromethane (DCM) as the solvent (approx. 0.5 M concentration relative to the substrate). Add N,N-dichloroacetamide (1.3 eq) as the chlorinating agent.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon, for 10-15 minutes to remove oxygen, which can quench radical reactions.

-

Photoreaction: Place the reaction vessel approximately 5-10 cm from a blue LED light source (450-460 nm). Irradiate the stirred mixture at room temperature for 8-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is observed.

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the reactivity of the benzylic chloride. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.[1] The stability of the intermediate benzylic carbocation (in SN1 pathways) or the accessibility of the benzylic carbon (in SN2 pathways) makes this compound a versatile building block.

The bulky tert-pentyl group can exert steric hindrance, potentially influencing the reaction mechanism and rate compared to less substituted benzyl chlorides. This steric effect can be exploited to favor certain reaction outcomes or to modulate the properties of the final product.

Caption: General nucleophilic substitution pathway.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions. According to GHS classifications, it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][4] It may also cause long-lasting harmful effects to aquatic life.[4]

GHS Hazard Information

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

| H413 | May cause long lasting harmful effects to aquatic life | Aquatic Chronic (Category 4) |

Source: ECHA C&L Inventory[4]

Handling and Precautionary Measures

All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2]

| Precautionary Code | Measure |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P405 | Store locked up. |

Source: Guidechem[2]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[9] Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[9]

References

- CAS NO. 28162-11-0 | this compound. Local Pharma Guide. [Link]

- Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-.

- Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS NO. 28162-11-0 | this compound | C12H17Cl [localpharmaguide.com]

- 4. Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | C12H17Cl | CID 141400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 28162-11-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 28162-11-0 [chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Technical Guide to the Solubility of α-Chloro-4-(tert-pentyl)toluene in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of α-chloro-4-(tert-pentyl)toluene. While specific quantitative solubility data for this compound is not extensively cataloged in the public domain, this document outlines the fundamental principles governing its solubility based on its molecular structure. It presents a detailed, self-validating experimental protocol for researchers, scientists, and drug development professionals to accurately quantify its solubility in a range of common laboratory solvents. The methodologies described herein are grounded in established scientific principles to ensure robust and reliable data generation, critical for applications ranging from reaction chemistry to formulation development.

Introduction: Understanding the Molecule

α-Chloro-4-(tert-pentyl)toluene is an organic compound characterized by a toluene core substituted with a tert-pentyl group at the para-position and a chloromethyl group at the alpha-position. Its structure dictates its physicochemical properties and, consequently, its solubility behavior.

-

Aromatic Core: The benzene ring provides a nonpolar, hydrophobic character.

-

tert-Pentyl Group: This bulky, saturated alkyl group significantly enhances the lipophilicity (fat-solubility) and nonpolar nature of the molecule.

-

Chloromethyl (Benzylic Chloride) Group: The C-Cl bond introduces a degree of polarity due to the electronegativity difference between carbon and chlorine. However, this localized dipole is situated on a largely nonpolar scaffold.

The overall character of α-chloro-4-(tert-pentyl)toluene is predominantly nonpolar and lipophilic. It lacks hydrogen bond donor or acceptor capabilities, a critical factor influencing its interaction with protic solvents.

Theoretical Principles and Predicted Solubility Profile

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces (London dispersion forces). Given the large, nonpolar surface area of α-chloro-4-(tert-pentyl)toluene, it is expected to exhibit high solubility in these solvents. The dissolution process is entropically and enthalpically favorable as the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent are of a similar nature and magnitude.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but do not have O-H or N-H bonds. While the polar chloromethyl group can engage in dipole-dipole interactions with these solvents, the dominant nonpolar character of the molecule suggests that solubility will be moderate to high. Solvents like dichloromethane are particularly effective due to their ability to solvate a wide range of organic compounds.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks. For α-chloro-4-(tert-pentyl)toluene to dissolve, it must disrupt these powerful solvent-solvent interactions. Since the solute cannot form hydrogen bonds itself, the energy required to break the solvent's hydrogen bonds is not sufficiently compensated by the formation of new solute-solvent interactions. Consequently, the solubility is expected to be very low in highly polar protic solvents like water and sparingly soluble in lower alcohols like methanol and ethanol.

Table 1: Predicted Qualitative Solubility of α-Chloro-4-(tert-pentyl)toluene

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | "Like dissolves like"; dominated by van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | Good balance of polarity to interact with the C-Cl bond while being able to solvate the large nonpolar structure. |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to Low | Higher polarity and weaker dispersion forces compared to DCM may lead to reduced solubility. |

| Polar Protic | Ethanol, Isopropanol | Sparingly Soluble | The alkyl chain of the alcohol can interact with the solute, but the hydrogen bonding network reduces overall compatibility. |

| Polar Protic | Methanol, Water | Very Low to Insoluble | Strong hydrogen bonding networks in the solvent are difficult for the nonpolar solute to disrupt. |

Experimental Protocol for Quantitative Solubility Determination

This section provides a robust, step-by-step protocol for the quantitative determination of solubility. The method is based on the equilibrium shake-flask method, a gold standard technique recommended by organizations like the OECD. This protocol is designed to be self-validating through the inclusion of equilibration checks and precise analytical quantification.

Materials and Reagents

-

α-Chloro-4-(tert-pentyl)toluene (solute)

-

Selected solvents (HPLC or analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Step-by-Step Methodology

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C) for at least 24 hours.

-

Addition of Excess Solute: Add an excess amount of α-chloro-4-(tert-pentyl)toluene to a vial containing a known volume or mass of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a minimum of 24 hours.

-

Expert Insight: 24 hours is a typical starting point. For viscous solvents or compounds that are slow to dissolve, longer equilibration times (48-72 hours) may be necessary. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points. This is a key step for a self-validating system.

-

-

Phase Separation: Allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle. Centrifugation can be used to accelerate this process.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial.

-

Trustworthiness Check: The filtration step is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility. Pre-saturating the filter by discarding the first portion of the filtrate is good practice.

-

-

Sample Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC/GC analysis) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. The concentration of the solute is determined by comparing the instrument response to a calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Visualization of the Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Data Presentation and Practical Implications

The experimentally determined solubility data should be presented in a clear, tabular format.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Toluene | 25 | Experimental Value | Calculated Value | GC-FID |

| Acetone | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Ethanol | 25 | Experimental Value | Calculated Value | GC-FID |

| Water | 25 | Experimental Value | Calculated Value | HPLC-UV |

Understanding the solubility of α-chloro-4-(tert-pentyl)toluene is paramount for its practical application:

-

Reaction Chemistry: The choice of solvent is critical for synthetic reactions. A solvent in which the compound is highly soluble will ensure a homogeneous reaction mixture, which can lead to faster reaction rates and fewer side products compared to a heterogeneous system.

-

Purification: Solubility data is essential for developing purification strategies such as recrystallization. A suitable recrystallization solvent system is one in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures.

-

Formulation and Drug Development: In a pharmaceutical context, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical parameter that influences its bioavailability and the choice of delivery vehicle. Poor solubility in aqueous media is a common challenge that must be overcome.

Conclusion

While a definitive, pre-existing database for the solubility of α-chloro-4-(tert-pentyl)toluene is elusive, a robust prediction of its behavior can be made based on its molecular structure. It is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic solvents. This guide provides the necessary theoretical foundation and a detailed, trustworthy experimental protocol to empower researchers to determine precise quantitative solubility values. Adherence to this systematic approach will yield reliable data essential for informed decision-making in synthesis, purification, and formulation development.

References

- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

An In-depth Technical Guide to the Spectral Analysis of α-Chloro-4-(tert-pentyl)toluene